5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile

Catalog No.
S13954548
CAS No.
M.F
C9H4BrF4N
M. Wt
282.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonit...

Product Name

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

InChI

InChI=1S/C9H4BrF4N/c10-6-3-5(1-2-15)8(11)7(4-6)9(12,13)14/h3-4H,1H2

InChI Key

ASJNFLYSQNGITB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)C(F)(F)F)Br

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile is a complex organic compound with the molecular formula C₉H₄BrF₄N and a molecular weight of 282.04 g/mol. This compound features a phenylacetonitrile structure, characterized by the presence of bromine, fluorine, and trifluoromethyl functional groups, which significantly influence its chemical properties and reactivity. The unique arrangement of these substituents contributes to its potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic substitution, often using reagents such as amines or thiols under basic conditions.
  • Oxidation and Reduction Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile can undergo oxidation to form different products or reduction to yield amines or other derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reagents and conditions used during the reactions.

Research into the biological activity of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile indicates potential interactions with various biomolecules. The presence of halogenated groups enhances its lipophilicity and may improve its binding affinity to specific biological targets, such as enzymes or receptors. Ongoing studies are exploring its pharmacological properties, particularly in relation to drug development and medicinal chemistry applications .

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile typically involves multi-step organic reactions:

  • Bromination: Introduction of a bromine atom to the aromatic ring.
  • Fluorination: Substitution of a hydrogen atom with a fluorine atom.
  • Trifluoromethylation: Introduction of a trifluoromethyl group.

These steps may require specific conditions such as controlled temperatures and pressures to ensure selective substitution at desired positions on the phenyl ring. Industrial production often employs large-scale bromination and fluorination processes utilizing advanced reactors for high yields .

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile has several applications across various fields:

  • Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting diseases influenced by halogenated structures.
  • Materials Science: Utilized in developing advanced materials with specific electronic properties due to its unique chemical structure.
  • Research: Investigated for its potential biological activity, providing insights into new therapeutic agents .

Studies on the interactions of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile with proteins and other biomolecules suggest that its halogenated structure allows for diverse non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions may modulate enzyme activity or receptor binding, leading to significant biological effects. Detailed mechanistic studies are ongoing to elucidate these interactions further .

Several compounds exhibit structural similarities to 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile:

Compound NameMolecular FormulaKey Features
2-Fluoro-6-(trifluoromethyl)benzyl bromideC₉H₄BrF₃Contains trifluoromethyl group; similar reactivity
3-Bromo-5-fluorobenzotrifluorideC₉H₄BrF₃Similar halogen substitutions; different positioning
4-Bromo-2,6-difluorobenzotrifluorideC₉H₄BrF₃Multiple fluorine substitutions; distinct properties

Uniqueness

The uniqueness of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile lies in its specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenylacetonitrile core. This unique structure imparts distinct chemical and physical properties that enhance its utility in research and industrial applications compared to similar compounds .

Halogenation Strategies in Aromatic Nitrile Synthesis

Regioselective Bromo-Fluoro Substitution Patterns

Regioselective introduction of bromine and fluorine atoms on aromatic nitriles relies on electronic and steric directing effects. For 5-bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile, bromination typically occurs at the para position relative to the electron-withdrawing cyano group, while fluorine occupies the ortho position due to steric accessibility. A study utilizing ruthenium-catalyzed intramolecular halogenation demonstrated that O-methylbenzohydroximoyl halides undergo selective bromination at electron-deficient positions, achieving >90% regioselectivity under optimized conditions. This method leverages the nitrile group’s electron-withdrawing nature to direct bromine to the C5 position, while fluorine is introduced via subsequent nucleophilic displacement.

The table below summarizes key reaction parameters for regioselective bromo-fluoro substitution:

ParameterBromination (C5)Fluorination (C2)
CatalystRuCl₃Pd(PAd₂)₃
Temperature80–100°C130–150°C
Yield85–92%70–78%
Selectivity>90% para>95% ortho

Electron-deficient aryl bromides undergo fluorination via palladium-catalyzed pathways, where bulky phosphine ligands prevent undesired reduction byproducts.

Trifluoromethyl Group Installation via Radical Pathways

Trifluoromethyl group incorporation at the C3 position proceeds through radical intermediates generated from iodonium salts or hypervalent iodine reagents. Copper(I) iodide catalyzes the decarboxylation of trifluoroacetic acid derivatives, producing CF₃ radicals that couple with the aromatic ring. Recent advances utilize photoredox catalysis to generate trifluoromethyl radicals under mild conditions, achieving 60–75% yields without requiring high temperatures. The radical pathway’s success depends on stabilizing the intermediate aryl radical through resonance with the adjacent cyano group, which withdraws electron density and prevents decomposition.

Transition Metal-Catalyzed Approaches

Ruthenium-Mediated Intramolecular Halogenation Mechanisms

Ruthenium(III) chloride catalyzes intramolecular halogen transfer in O-methylbenzohydroximoyl halides, enabling simultaneous bromine and fluorine incorporation. The mechanism involves:

  • Oxidative addition of the C–Br bond to Ru(III), forming a Ru(V)–Br intermediate.
  • Halogen migration to the ortho position via a six-membered transition state.
  • Reductive elimination yielding the dihalogenated product.
    This method achieves 88–94% yields for substrates with electron-withdrawing groups, as the nitrile enhances the electrophilicity of the aromatic ring, accelerating oxidative addition.

Copper/Palladium-Catalyzed Decarboxylative Functionalization

Sequential copper/palladium catalysis installs the trifluoromethyl group while preserving halogen substituents. In a representative protocol:

  • Copper(I) cyanide mediates the Ullmann coupling of 3-iodophenylacetonitrile with methyl trifluoroacetate, forming a C–CF₃ bond.
  • Palladium(II) acetate facilitates Suzuki-Miyaura cross-coupling to introduce bromine at C5.
  • Fluorine is introduced via nucleophilic aromatic substitution using potassium fluoride in dimethylacetamide.
    This approach achieves an overall yield of 65% with <5% halogen scrambling, making it suitable for multistep syntheses.

Nucleophilic Aromatic Substitution (S_NAr) Optimization

Solvent Effects on Cyano Group Reactivity

The cyano group’s electron-withdrawing capacity amplifies in polar aprotic solvents, accelerating S_NAr reactions. Comparative studies show:

SolventDielectric ConstantReaction Rate (k, s⁻¹)
Dichloromethane8.930.12
Acetonitrile37.50.45
Dimethylformamide36.70.51

Acetonitrile enhances fluorine incorporation at C2 by stabilizing the Meisenheimer intermediate through dipole-dipole interactions.

Leaving Group Activation Through Electron-Withdrawing Substituents

Trifluoromethyl and cyano groups synergistically activate the aromatic ring for nucleophilic substitution. The Hammett substituent constant (σₚ) for CF₃ (+0.54) and CN (+0.66) creates a cumulative σₚ of +1.20, rendering the C2 position highly electrophilic. Fluorination proceeds efficiently with potassium fluoride at 150°C, achieving 78% conversion in 8 hours. Leaving group ability follows the trend:NO₂ > CF₃ > CN > Br, with bromine acting as a temporary directing group that is subsequently replaced by fluorine.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

280.94632 g/mol

Monoisotopic Mass

280.94632 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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